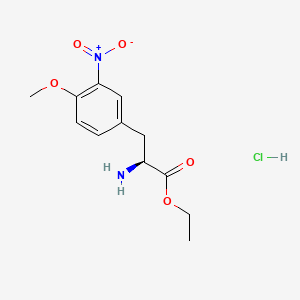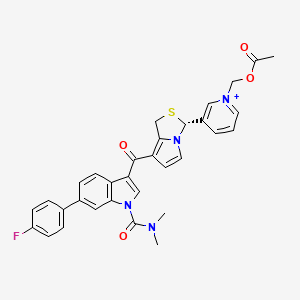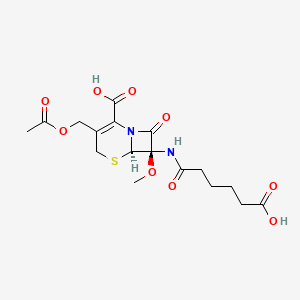
Gramilaurone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
格拉米劳酮是一种天然存在的倍半萜环氧化合物,以其广泛的生物活性而闻名。 它是镰刀菌毒素家族的成员,该家族是由各种镰刀菌属真菌产生的化合物 。 这些化合物以其对真核蛋白质合成的强抑制作用而闻名,使其在农业和医学研究中都具有重要意义 .
准备方法
合成路线及反应条件
格拉米劳酮的合成通常涉及从镰刀菌属真菌培养物中分离该化合物。 该过程包括在促进三萜烯生成的特定条件下培养真菌,然后使用色谱技术进行提取和纯化 .
工业生产方法
由于格拉米劳酮的合成过程复杂,并且需要特定的真菌菌株,因此格拉米劳酮的工业生产并不常见。 生物技术和发酵过程的进步使得通过优化镰刀菌属真菌的生长条件,能够以更大的数量生产格拉米劳酮 .
化学反应分析
反应类型
格拉米劳酮经历各种化学反应,包括:
氧化反应: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢或高锰酸钾等试剂。
还原反应: 该反应涉及添加氢气或去除氧气,通常使用氢化锂铝或硼氢化钠等试剂。
常用试剂和条件
氧化反应: 过氧化氢,高锰酸钾。
还原反应: 氢化锂铝,硼氢化钠。
取代反应: 卤素,亲核试剂.
主要形成的产物
从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化反应可以导致环氧化合物或酮的形成,而还原反应可以生成醇或烷烃 .
科学研究应用
格拉米劳酮在科学研究中有着广泛的应用:
作用机制
格拉米劳酮主要通过抑制真核蛋白质合成来发挥作用。它与核糖体结合,干扰翻译的延伸阶段,阻止新蛋白质的合成。 这种作用类似于其他三萜烯,这些三萜烯已知靶向核糖体的肽基转移酶中心 .
与相似化合物的比较
相似化合物
脱氧雪腐镰刀菌烯醇: 另一种对蛋白质合成具有相似抑制作用的三萜烯。
T-2毒素: 一种以其强大的细胞毒性作用而闻名的三萜烯。
雪腐镰刀菌烯醇: 与格拉米劳酮在结构和功能上相似,具有可比的生物活性.
独特之处
格拉米劳酮在三萜烯中是独特的,因为它具有特定的结构特征以及产生它的特定真菌菌株。 其独特的环氧化合物和倍半萜骨架使其具有独特的生物活性,并使其成为研究中有价值的化合物 .
相似化合物的比较
Similar Compounds
Deoxynivalenol: Another trichothecene with similar inhibitory effects on protein synthesis.
T-2 Toxin: A trichothecene known for its potent cytotoxic effects.
Nivalenol: Similar in structure and function to Gramilaurone, with comparable biological activities.
Uniqueness
This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .
属性
CAS 编号 |
135024-45-2 |
|---|---|
分子式 |
C15H22O7 |
分子量 |
314.33 g/mol |
IUPAC 名称 |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
InChI 键 |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
规范 SMILES |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



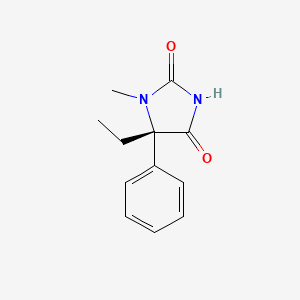
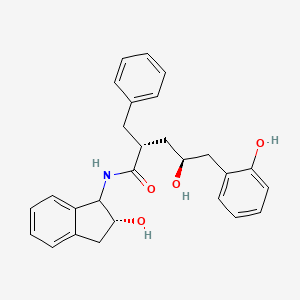
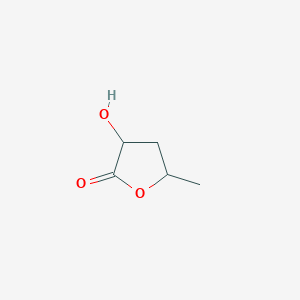
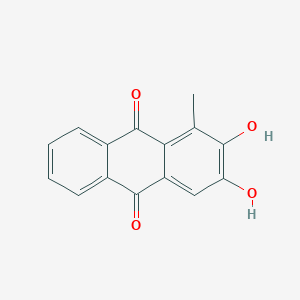


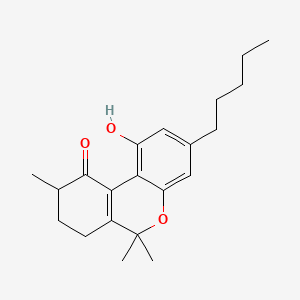
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)

